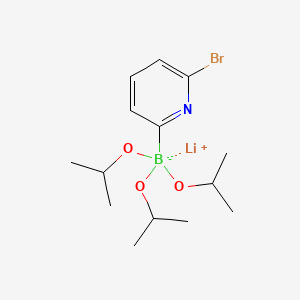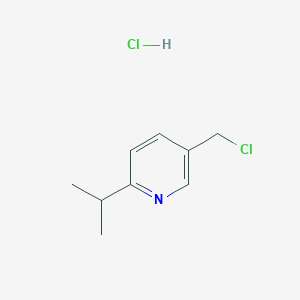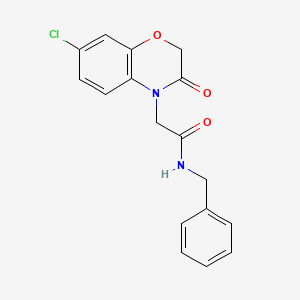
Bis(but-3-yn-1-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(but-3-yn-1-yl)amine: is an organic compound characterized by the presence of two but-3-yn-1-yl groups attached to an amine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(but-3-yn-1-yl)amine typically involves the reaction of but-3-yn-1-amine with an appropriate reagent to introduce the second but-3-yn-1-yl group. One common method involves the use of a coupling reaction, where but-3-yn-1-amine is reacted with a halogenated but-3-yn-1-yl compound in the presence of a base such as sodium hydride or potassium tert-butoxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(but-3-yn-1-yl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alkanes or alkenes.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated compounds and bases like sodium hydride are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives such as alcohols or ketones.
Reduction: Reduced forms like alkanes or alkenes.
Substitution: Substituted amine derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of bis(but-3-yn-1-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons from the amine group . This nucleophilic behavior allows it to form bonds with electrophilic species, leading to the formation of new compounds and materials .
Comparaison Avec Des Composés Similaires
But-3-yn-1-amine: A related compound with a single but-3-yn-1-yl group attached to an amine.
Propargylamine: Another similar compound with a propargyl group attached to an amine.
Uniqueness: Bis(but-3-yn-1-yl)amine is unique due to the presence of two but-3-yn-1-yl groups, which impart distinct chemical properties and reactivity compared to similar compounds. This dual functionality enhances its versatility in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C8H11N |
|---|---|
Poids moléculaire |
121.18 g/mol |
Nom IUPAC |
N-but-3-ynylbut-3-yn-1-amine |
InChI |
InChI=1S/C8H11N/c1-3-5-7-9-8-6-4-2/h1-2,9H,5-8H2 |
Clé InChI |
MJPXPXXEWHFOQI-UHFFFAOYSA-N |
SMILES canonique |
C#CCCNCCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenesulfonamide, N-[(2-methoxyphenyl)methylene]-4-methyl-](/img/structure/B12504959.png)





![2-amino-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505016.png)
![Ethyl 2-cyano-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate](/img/structure/B12505017.png)

![4-Amino-N3-[3-(trifluoromethyl)phenyl]imidazo[4,3-C][1,2,4]triazine-3,8-dicarboxamide](/img/structure/B12505049.png)


